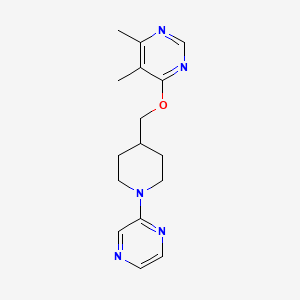

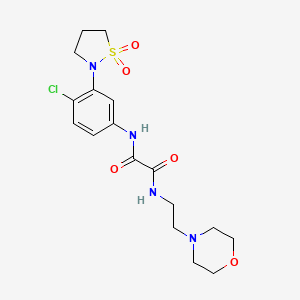

![molecular formula C16H22N2O6 B2805998 1-(1H-苯并[d]咪唑-1-基)-3-丁氧基丙醇 草酸盐 CAS No. 852691-39-5](/img/structure/B2805998.png)

1-(1H-苯并[d]咪唑-1-基)-3-丁氧基丙醇 草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis pathway for “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” would depend on the specific reactants and conditions used.

Molecular Structure Analysis

Benzimidazole has a bicyclic structure consisting of a fused benzene and imidazole ring . The exact molecular structure of “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” would need to be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

Benzimidazole compounds can participate in a variety of chemical reactions, particularly due to the presence of the imidazole ring . The specific reactions that “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” can undergo would depend on its exact structure and the conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their exact structure . These properties could include solubility, melting point, boiling point, and spectral properties.

科学研究应用

Antitumor Activity

Benzimidazole derivatives have been investigated for their potential as antitumor agents. Researchers have synthesized compounds containing the benzimidazole moiety and evaluated their efficacy against different cancer cell lines. These studies aim to identify novel compounds that could serve as effective chemotherapeutic agents .

Antimicrobial Properties

The benzimidazole scaffold has shown promise as an antimicrobial agent. Scientists have synthesized silver complexes of benzimidazole and screened them for activity against bacteria (such as S. epidermidis and S. aureus) and fungi (C. albicans). These investigations contribute to the development of new antimicrobial drugs .

Tyrosine Kinase Inhibition

Researchers have designed and synthesized novel compounds based on the structural motif of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide . Some of these compounds exhibit promising tyrosine kinase inhibition activity. Tyrosine kinases play a crucial role in cell signaling pathways, making them attractive targets for cancer therapy .

Quorum Sensing Inhibition

Quorum sensing (QS) is a communication mechanism used by bacteria to coordinate gene expression. Benzimidazole derivatives have been explored as potential QS inhibitors. By blocking QS, these compounds interfere with bacterial virulence and biofilm formation, which could lead to novel strategies for combating bacterial infections .

Hydrogen Bonding Interactions

Theoretical investigations have explored the hydrogen bonding interactions of benzimidazole derivatives. Understanding these interactions provides insights into their stability, reactivity, and potential applications in supramolecular chemistry and materials science .

Drug Synthesis and Development

Benzimidazole-based compounds serve as essential synthons in drug development. Their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties, make them valuable building blocks for designing new drugs. Commercially available drugs containing the 1,3-diazole ring (such as metronidazole, omeprazole, and thiabendazole) highlight the practical significance of this scaffold .

作用机制

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various drugs on the market, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), and others . These drugs target different proteins and receptors in the body, indicating the versatility of imidazole derivatives.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives can block certain receptors, reducing the transcription of specific genes and ultimately leading to a reduction in certain biological responses .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives can affect the pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution in the body.

Result of Action

Imidazole derivatives are known to have various effects at the molecular and cellular level, such as inducing cell cycle arrest and apoptosis in certain cancer cells , or reducing the transcription of specific genes .

Action Environment

The synthesis of imidazole derivatives can be influenced by environmental conditions . For instance, certain reactions can be run under solvent-free conditions , which could potentially influence the final properties of the compound.

安全和危害

Benzimidazole and its derivatives can have varying levels of toxicity based on their specific structure . Some are used as therapeutic drugs, while others can be hazardous. It’s important to refer to the specific safety data sheet for “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” for accurate safety and hazard information.

未来方向

Benzimidazole derivatives continue to be an active area of research due to their wide range of biological activities . Future research could involve the synthesis of new benzimidazole derivatives, including “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate”, and the exploration of their potential therapeutic applications.

属性

IUPAC Name |

1-(benzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.C2H2O4/c1-2-3-8-18-10-12(17)9-16-11-15-13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,11-12,17H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNLNWLWPRKZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1C=NC2=CC=CC=C21)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

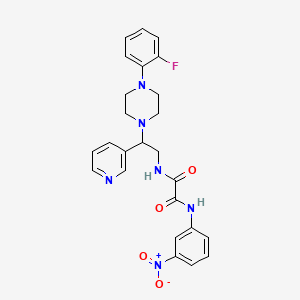

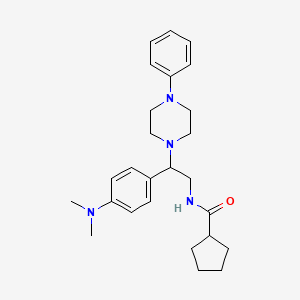

![N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805915.png)

![Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2805919.png)

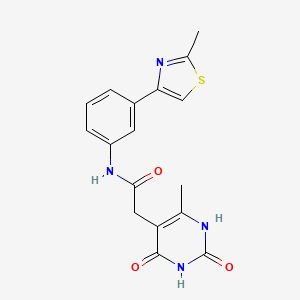

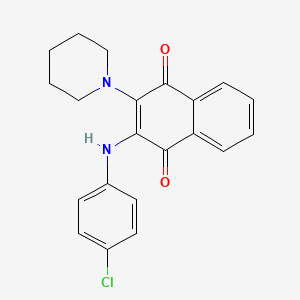

![7-Fluoro-2-methyl-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2805922.png)

![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)

![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)

![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)